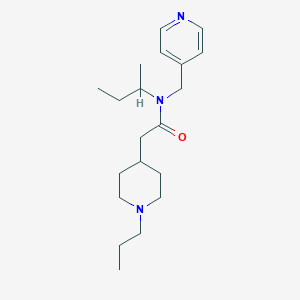
2-(4-phenoxyphenyl)-3-phenyl-6-quinoxalinecarboxylic acid
Descripción general
Descripción
2-(4-phenoxyphenyl)-3-phenyl-6-quinoxalinecarboxylic acid, also known as PPQ, is a synthetic compound that has been extensively studied for its potential applications in scientific research. PPQ belongs to the class of quinoxaline derivatives, which have been found to exhibit a wide range of biological activities, including antitumor, antiviral, and antibacterial properties.
Aplicaciones Científicas De Investigación
2-(4-phenoxyphenyl)-3-phenyl-6-quinoxalinecarboxylic acid has been studied for its potential applications in various scientific fields, including cancer research, neuroscience, and immunology. In cancer research, 2-(4-phenoxyphenyl)-3-phenyl-6-quinoxalinecarboxylic acid has been found to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. 2-(4-phenoxyphenyl)-3-phenyl-6-quinoxalinecarboxylic acid has also been shown to have neuroprotective effects, protecting neurons from oxidative stress and inflammation. In immunology, 2-(4-phenoxyphenyl)-3-phenyl-6-quinoxalinecarboxylic acid has been found to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines.
Mecanismo De Acción
The mechanism of action of 2-(4-phenoxyphenyl)-3-phenyl-6-quinoxalinecarboxylic acid is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cell growth and survival. 2-(4-phenoxyphenyl)-3-phenyl-6-quinoxalinecarboxylic acid has been found to inhibit the activity of protein kinases, which are enzymes that play a key role in regulating cell growth and proliferation. 2-(4-phenoxyphenyl)-3-phenyl-6-quinoxalinecarboxylic acid has also been shown to inhibit the activity of transcription factors, which are proteins that control gene expression.
Biochemical and Physiological Effects:
2-(4-phenoxyphenyl)-3-phenyl-6-quinoxalinecarboxylic acid has been found to have a wide range of biochemical and physiological effects, including anti-tumor, neuroprotective, and anti-inflammatory effects. 2-(4-phenoxyphenyl)-3-phenyl-6-quinoxalinecarboxylic acid has been shown to induce apoptosis in cancer cells by activating the caspase pathway, which is involved in programmed cell death. 2-(4-phenoxyphenyl)-3-phenyl-6-quinoxalinecarboxylic acid has also been found to protect neurons from oxidative stress and inflammation, reducing the risk of neurodegenerative diseases. In immunology, 2-(4-phenoxyphenyl)-3-phenyl-6-quinoxalinecarboxylic acid has been found to reduce the production of pro-inflammatory cytokines, which are involved in the development of various inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(4-phenoxyphenyl)-3-phenyl-6-quinoxalinecarboxylic acid has several advantages for lab experiments, including its high purity and stability. 2-(4-phenoxyphenyl)-3-phenyl-6-quinoxalinecarboxylic acid is also relatively easy to synthesize, making it readily available for research purposes. However, 2-(4-phenoxyphenyl)-3-phenyl-6-quinoxalinecarboxylic acid has some limitations, including its low solubility in water, which can make it difficult to use in certain experiments. 2-(4-phenoxyphenyl)-3-phenyl-6-quinoxalinecarboxylic acid is also relatively expensive, which can limit its use in large-scale experiments.
Direcciones Futuras
There are several future directions for research on 2-(4-phenoxyphenyl)-3-phenyl-6-quinoxalinecarboxylic acid. One area of interest is the development of new synthetic methods for 2-(4-phenoxyphenyl)-3-phenyl-6-quinoxalinecarboxylic acid, which could lead to improved yields and lower costs. Another area of interest is the development of new applications for 2-(4-phenoxyphenyl)-3-phenyl-6-quinoxalinecarboxylic acid, including its potential use as a therapeutic agent for various diseases. Finally, further research is needed to fully understand the mechanism of action of 2-(4-phenoxyphenyl)-3-phenyl-6-quinoxalinecarboxylic acid, which could lead to the development of new drugs that target the same pathways.
Conclusion:
In conclusion, 2-(4-phenoxyphenyl)-3-phenyl-6-quinoxalinecarboxylic acid, or 2-(4-phenoxyphenyl)-3-phenyl-6-quinoxalinecarboxylic acid, is a synthetic compound that has been extensively studied for its potential applications in scientific research. 2-(4-phenoxyphenyl)-3-phenyl-6-quinoxalinecarboxylic acid has been found to have a wide range of biological activities, including anti-tumor, neuroprotective, and anti-inflammatory effects. 2-(4-phenoxyphenyl)-3-phenyl-6-quinoxalinecarboxylic acid has several advantages for lab experiments, including its high purity and stability, but also has some limitations, including its low solubility in water and relatively high cost. Future research on 2-(4-phenoxyphenyl)-3-phenyl-6-quinoxalinecarboxylic acid could lead to the development of new synthetic methods, new applications, and a better understanding of its mechanism of action.
Propiedades
IUPAC Name |
2-(4-phenoxyphenyl)-3-phenylquinoxaline-6-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H18N2O3/c30-27(31)20-13-16-23-24(17-20)29-25(18-7-3-1-4-8-18)26(28-23)19-11-14-22(15-12-19)32-21-9-5-2-6-10-21/h1-17H,(H,30,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZRQURGQHVJAMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=CC(=C3)C(=O)O)N=C2C4=CC=C(C=C4)OC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]indoline](/img/structure/B3881147.png)



![N-({1-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]cyclopropyl}methyl)-6-methylimidazo[2,1-b][1,3]thiazole-5-carboxamide](/img/structure/B3881167.png)

![4-[4-(9-oxo-9H-fluoren-2-yl)-5-phenyl-1H-imidazol-2-yl]benzoic acid](/img/structure/B3881199.png)
![N'-[1-(3-aminophenyl)ethylidene]-4-(dimethylamino)benzohydrazide](/img/structure/B3881203.png)
![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(4-fluorophenyl)acrylamide](/img/structure/B3881206.png)
![N-butyl-N-(8-methyl-8-azabicyclo[3.2.1]oct-2-en-3-yl)-3-phenylacrylamide ethanedioate dihydrate](/img/structure/B3881213.png)
![2-(4-methoxyphenyl)-N'-[1-(5-methyl-2-furyl)ethylidene]acetohydrazide](/img/structure/B3881222.png)

![N-[3-(dimethylamino)propyl]-2-methoxybenzamide](/img/structure/B3881234.png)
